CB30865

Übersicht

Beschreibung

CB30865 ist eine hochwirksame, zytotoxische Verbindung, die während der Entwicklung von Thymidylatsynthase-Inhibitoren als Antikrebsmittel entdeckt wurde . Es ist bekannt für seine subnanomolare Hemmung von Nicotinamid-Phosphoribosyltransferase, einem Enzym, das im NAD-Biosyntheseweg vorhanden ist . Diese Verbindung hat sich in der Krebsforschung aufgrund ihres einzigartigen Wirkmechanismus und ihrer hohen Zytotoxizität als vielversprechend erwiesen .

Herstellungsmethoden

This compound wird unter Verwendung eines Quinazolin-basierten Strukturkerns mit einer Reihe von Pyridin-haltigen Verbindungen synthetisiert . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

CB30865 durchläuft verschiedene Arten von chemischen Reaktionen, darunter die Hemmung von Thymidylatsynthase und Nicotinamid-Phosphoribosyltransferase . Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel und Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind zytotoxische Verbindungen, die eine hohe Wirksamkeit gegen verschiedene Krebszelllinien zeigen . Die Zytotoxizität der Verbindung ist nicht empfindlich gegenüber der Zugabe eines Panels von Metaboliten, was auf einen einzigartigen Wirkmechanismus hinweist .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

CB30865 has been identified as a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. Its effectiveness in inhibiting cell growth has been demonstrated across various human and mouse cell lines.

Case Studies

- A study involving the NCI anticancer drug-discovery screen revealed that this compound displayed an activity pattern inconsistent with known anti-tumor agents, suggesting a novel mechanism of action .

- In experiments with resistant cell lines, this compound maintained its efficacy even in the presence of thymidine, contrasting with other compounds that lost effectiveness under similar conditions .

Research in Cellular Metabolism

Recent studies have explored the role of this compound in cellular metabolism, particularly its interaction with nicotinamide phosphoribosyltransferase (Nampt), a key enzyme in NAD+ biosynthesis.

Target Identification

- Chemical proteomics has established Nampt as a molecular target for this compound, indicating its potential role in manipulating cellular metabolism to enhance cytotoxicity against cancer cells .

Implications for Cancer Therapy

- By targeting Nampt, this compound may disrupt metabolic pathways essential for cancer cell survival, providing a dual mechanism of action: inhibiting DNA synthesis while also affecting metabolic processes .

Comparative Efficacy

To further illustrate the potential of this compound, the following table compares its efficacy against other similar compounds:

| Compound | IC50 (nM) | Mechanism of Action | Resistance Profile |

|---|---|---|---|

| This compound | 156 | Thymidylate synthase inhibitor | Maintains activity despite resistance |

| CB300179 | 508 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

| CB300189 | 250 | Thymidylate synthase inhibitor | Reduced potency with thymidine |

Wirkmechanismus

The mechanism of action of CB30865 involves the inhibition of nicotinamide phosphoribosyltransferase, an enzyme present in the NAD biosynthetic pathway . This inhibition leads to a decrease in NAD levels, which in turn affects the energy metabolism of cancer cells . The compound’s cytotoxicity is due to its subnanomolar inhibition of nicotinamide phosphoribosyltransferase, which is essential for the survival of cancer cells . The molecular targets and pathways involved include the NAD biosynthetic pathway and the enzymes that depend on NAD for their activity .

Vergleich Mit ähnlichen Verbindungen

CB30865 ist unter ähnlichen Verbindungen aufgrund seiner hohen Wirksamkeit und seines einzigartigen Wirkmechanismus einzigartig . Ähnliche Verbindungen umfassen andere Quinazolin-basierte Thymidylatsynthase-Inhibitoren, wie z. B. CB300179 und CB300189 . Diese Verbindungen zeigen ebenfalls Zytotoxizität, aber this compound ist deutlich potenter und hat einen anderen Wirkmechanismus . Der Hauptunterschied liegt in der Position des Stickstoffs im Pyridinring, was die Zytotoxizität und den Wirkmechanismus der Verbindung beeinflusst .

Biologische Aktivität

CB30865, a compound identified as a potent cytotoxic agent, primarily targets nicotinamide phosphoribosyltransferase (Nampt). This enzyme plays a critical role in the NAD+ biosynthesis pathway, which is essential for cellular metabolism and energy production. The inhibition of Nampt has been explored as a therapeutic strategy in cancer treatment due to the metabolic dependencies of cancer cells on NAD+.

This compound is characterized by its unique molecular structure, which includes a 3-pyridylmethylamide substituent that is crucial for its activity. The compound's effectiveness is attributed to its ability to inhibit Nampt, leading to decreased NAD+ levels and subsequent induction of apoptosis in cancer cells.

Key Structural Features:

- A Region : 3-pyridylmethylamide substituent critical for activity.

- D Region : Small unsaturated groups enhance potency.

- E Region : Requires a quinazolin-4-one or 1,2,3-benzotriazin-4-one group for activity.

Biological Activity Data

The biological activity of this compound has been assessed through various assays and studies. Below is a summary of key findings:

Case Studies and Research Findings

- Fleischer et al. (2019) conducted a study using chemical proteomics to identify Nampt as the target of this compound. Their findings demonstrated that the compound effectively reduces cell viability in ovarian cancer cells through apoptosis induction.

- In Vivo Studies : Additional studies have shown that this compound does not result in significant weight loss in animal models, indicating a favorable safety profile compared to other NAMPT inhibitors like FK866, which have shown dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues .

- Comparative Analysis : Research comparing this compound with other NAMPT inhibitors highlighted its superior potency and lower toxicity profile, making it a promising candidate for further clinical development .

Eigenschaften

IUPAC Name |

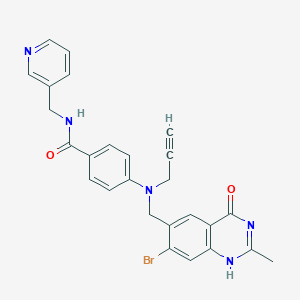

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNBLWMBWXIKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432117 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206275-15-2 | |

| Record name | CB30865 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.